molecular formula C9H12N6O2S B1288551 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide CAS No. 443799-42-6

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide

Cat. No.: B1288551
CAS No.: 443799-42-6
M. Wt: 268.3 g/mol
InChI Key: JYCKHYNBSJGZPT-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide is a complex organic compound that features a triazole ring, an amino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide typically involves multi-step organic reactions One common method involves the reaction of 4-nitro-N-methylbenzenesulfonamide with hydrazine hydrate to form the corresponding hydrazine derivative This intermediate is then cyclized with formic acid to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, sulfonamides, and amino derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can bind to active sites of enzymes or receptors, inhibiting their function. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-benzenesulfonamide
  • 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-benzonitrile

Uniqueness

Compared to similar compounds, 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2S/c1-11-18(16,17)7-4-2-6(3-5-7)12-9-13-8(10)14-15-9/h2-5,11H,1H3,(H4,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCKHYNBSJGZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609934
Record name 4-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443799-42-6
Record name 4-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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